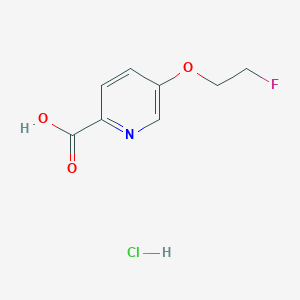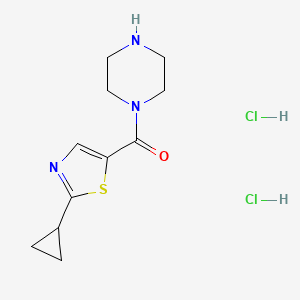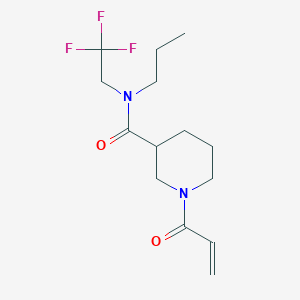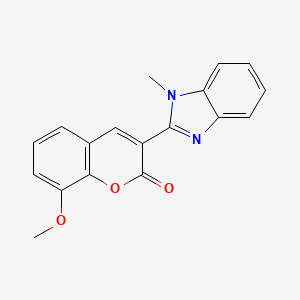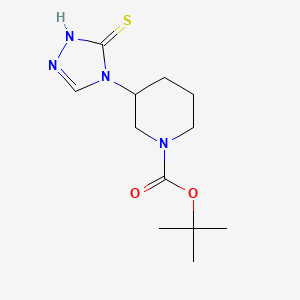
Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of small molecule drugs, including anticancer and other biologically active compounds. These derivatives are synthesized through various chemical reactions and characterized by different spectroscopic methods and X-ray crystallography .
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized from commercially available piperidin-4-ylmethanol through a four-step process with an overall high yield of 71.4% . Another derivative, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, is synthesized through amination with a 52% yield . These methods are optimized for high yield and efficiency, which is crucial for the development of pharmaceuticals.
Molecular Structure Analysis
The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives are confirmed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and ESI-MS. X-ray crystallographic analysis is also employed to determine the crystal and molecular structure of these compounds. For instance, the crystal structure of one derivative shows intramolecular hydrogen bonding, which is crucial for the stability of the molecule . DFT analyses are conducted to further understand the molecular conformations and stability .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives are intermediates that can undergo further chemical reactions to produce biologically active compounds. For example, they can be used to synthesize Schiff base compounds by coupling with aromatic aldehydes . These reactions are important for the development of new drugs with potential anticancer, antidepressant, and analgesic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are investigated through DFT studies, which include analyses of molecular electrostatic potential and frontier molecular orbitals. These studies provide insights into the reactivity and interaction of the molecules with biological targets. The crystallographic data, such as unit cell parameters and space group, are determined to understand the solid-state properties of these compounds. The intermolecular interactions, such as hydrogen bonding and π-π stacking, are also analyzed to predict the compound's behavior in biological systems .
Applications De Recherche Scientifique
Synthesis and Fungicidal Activity of 5-Aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole
A novel series of compounds, including 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole, were synthesized and exhibited moderate to excellent fungicidal activity. This highlights the potential of Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate derivatives in fungicide development (Mao, Song, & Shi, 2013).
Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines
This study describes the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for preparing substituted piperidines. The terminal alkyne is converted into 1,4- and 1,5-disubstituted 1,2,3-triazoles, demonstrating the chemical versatility of this compound-related compounds (Harmsen et al., 2011).
Synthesis, Characterization, and Biological Evaluation of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate
This study involved the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. The compound demonstrated moderate anthelmintic activity, suggesting potential pharmaceutical applications for related this compound derivatives (Sanjeevarayappa et al., 2015).
Safety and Hazards
Orientations Futures
The future directions for research on these compounds could involve further exploration of their potential applications, particularly in the field of medicinal chemistry. For instance, 1,2,4-triazole derivatives have been evaluated as promising anticancer agents . Therefore, further studies could focus on optimizing the synthesis process, improving the selectivity and potency of these compounds, and exploring their mechanism of action in more detail.
Propriétés
IUPAC Name |
tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-12(2,3)18-11(17)15-6-4-5-9(7-15)16-8-13-14-10(16)19/h8-9H,4-7H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDECFGKVQWUYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=NNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


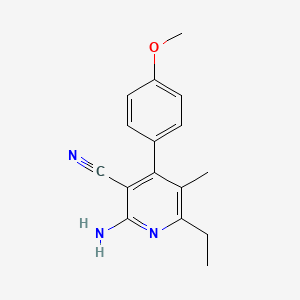
![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)
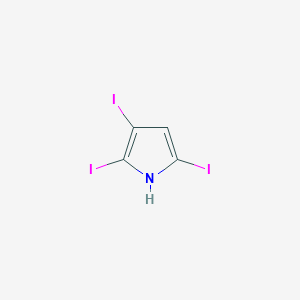
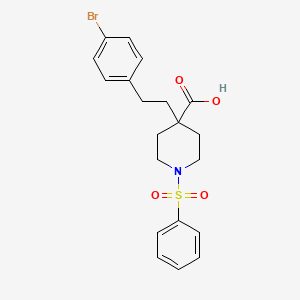
![4-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2506788.png)
![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)
